molecular formula C6H8N6 B15242571 7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B15242571
M. Wt: 164.17 g/mol
InChI Key: FEGXRGQLTDJNJG-UHFFFAOYSA-N
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Description

7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound features a triazolo-pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method results in the formation of the desired compound in good-to-excellent yields . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .

Industrial Production Methods

Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of microwave irradiation not only reduces reaction times but also enhances product yields, making it a preferred method for industrial applications .

Chemical Reactions Analysis

Types of Reactions

7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: NaOCl, MnO2, Pb(OAc)4

    Reduction: NaBH4

    Substitution: Various nucleophiles under basic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxidized derivatives of the compound, while substitution reactions can introduce various functional groups at the amino position .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine apart is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to act as a potent enzyme inhibitor and its diverse range of applications in various fields highlight its significance in scientific research .

Properties

Molecular Formula

C6H8N6

Molecular Weight

164.17 g/mol

IUPAC Name

7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C6H8N6/c7-3-4-1-2-9-6-10-5(8)11-12(4)6/h1-2H,3,7H2,(H2,8,11)

InChI Key

FEGXRGQLTDJNJG-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=NC(=N2)N)N=C1)CN

Origin of Product

United States

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